molecular formula C24H23N3OS B2356117 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide CAS No. 477538-50-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide

Cat. No.: B2356117
CAS No.: 477538-50-4
M. Wt: 401.53
InChI Key: RQNNQBKNOLFZCZ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide is a compound that features a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethylformamide as the solvent .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often focus on optimizing yield and reaction conditions. These methods may include the use of green chemistry principles, such as the condensation of 2-aminobenzenethiol with aldehydes or ketones under milder conditions, or the use of thioamide or carbon dioxide as raw materials .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • Benzothiazole-2-thiol
  • 2-(benzothiazol-2-yl)phenol

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide is unique due to its specific structure, which combines the benzothiazole moiety with a diethylamino group. This combination can result in distinct biological activities and properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-3-27(4-2)18-15-13-17(14-16-18)23(28)25-20-10-6-5-9-19(20)24-26-21-11-7-8-12-22(21)29-24/h5-16H,3-4H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNNQBKNOLFZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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